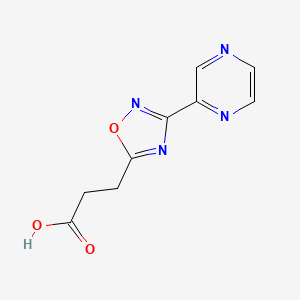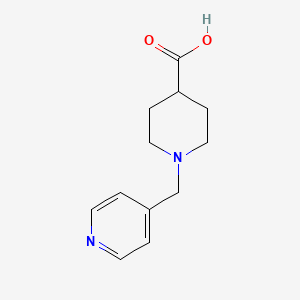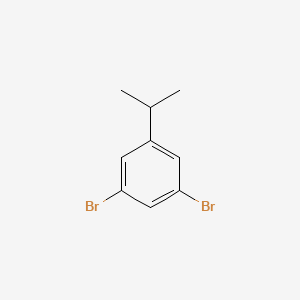
tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
Vue d'ensemble
Description
The compound tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is a derivative of carbamate, which is a functional group of organic compounds. Carbamates are esters of carbamic acid and have applications in various fields including agriculture as herbicides and in pharmaceuticals. The tert-butyl group is a common protecting group in organic synthesis, often used due to its steric bulk and ease of removal .
Synthesis Analysis
The synthesis of tert-butyl carbamates can involve various strategies. One approach is the potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide reaction, which has been optimized for carbamate and phenylurea herbicides . Another method involves the oxidation of tert-butyl N-hydroxycarbamate to tert-butyl nitrosoformate, which can then undergo a Diels–Alder reaction with dienes to produce functionalized oxazines . Additionally, a high-yielding preparation of a similar compound, tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, has been reported using thionyl chloride-mediated synthesis with Boc-involved neighboring group participation . Asymmetric Mannich reactions have also been employed to synthesize chiral tert-butyl carbamates .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex, with the potential for various substituents influencing the overall molecular conformation. For instance, tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates exhibit layered structures stabilized by hydrogen bonds, despite variations in substituents . This indicates that tert-butyl carbamates can form intricate molecular arrangements, which could be relevant for their reactivity and interactions.
Chemical Reactions Analysis
Tert-butyl carbamates can participate in a range of chemical reactions. They can act as nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis . The Diels–Alder reaction mentioned earlier is another example of how tert-butyl carbamates can be transformed into cyclic compounds with potential applications in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups and molecular structure. The presence of the tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the compound. The nitrophenyl group in the compound of interest suggests potential for electron-withdrawing effects, which could influence the stability and reactivity of the oxirane ring. The carbamate group itself is known for its moderate stability, which can be leveraged in the design of prodrugs or in the protection of amines during synthetic procedures .
Applications De Recherche Scientifique
Synthesis and Chemical Transformation
The compound tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate has been a subject of research due to its potential as a building block in organic synthesis. It has been utilized in the stereoselective synthesis of various carbamates, demonstrating the compound's versatility and importance in creating potent inhibitors and other biologically active compounds. For example, Ghosh et al. (2017) described enantioselective syntheses of related carbamates and their conversion to potent β-secretase inhibitors, illustrating its application in the development of therapeutic agents (Ghosh, Cárdenas, & Brindisi, 2017). Similarly, Li et al. (2015) developed a high-yielding preparation technique for a related compound, showcasing its significance in simplifying synthesis processes and enhancing industry reliability (Li, Mei, Gao, Li, & Yan, 2015).
Catalysis and Organic Transformations
Research also focuses on the compound's role in catalysis and organic transformations. For instance, Qiu et al. (2019) reported on bioinspired manganese complexes catalyzed epoxidation, using similar compounds for the synthesis of important synthetic intermediates of carfilzomib, a proteasome inhibitor used in cancer therapy (Qiu, Xia, & Sun, 2019). This highlights the compound's application in facilitating efficient and selective synthetic routes towards complex molecules.
Intermediate in Synthesis of Biologically Active Compounds
Furthermore, the compound serves as a crucial intermediate in the synthesis of biologically active molecules. Zhao et al. (2017) developed a rapid synthetic method for a related compound, demonstrating its importance in the synthesis of omisertinib (AZD9291), a medication used in the treatment of certain types of non-small cell lung cancer (Zhao, Guo, Lan, & Xu, 2017).
Mécanisme D'action
Mode of Action
It is known that the tert-butoxycarbonyl group can be introduced into a variety of organic compounds using flow microreactor systems .
Biochemical Pathways
The tert-butyl group is known to have unique reactivity patterns and is used in various chemical transformations .
Action Environment
It is known that the synthesis of tert-butyl esters, which includes compounds like erythro-n-boc-l-4-nitrophenylalanine epoxide, can be more efficient and sustainable when performed in flow microreactor systems .
Propriétés
IUPAC Name |
tert-butyl N-[(1S)-2-(4-nitrophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-12(13-9-21-13)8-10-4-6-11(7-5-10)17(19)20/h4-7,12-13H,8-9H2,1-3H3,(H,16,18)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTONGEVUVJEIRS-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])[C@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375928 | |
| Record name | tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |
CAS RN |
622866-04-0 | |
| Record name | tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



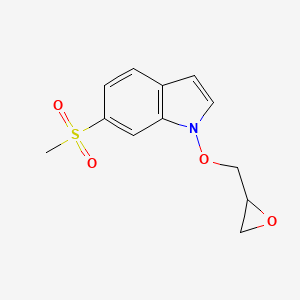
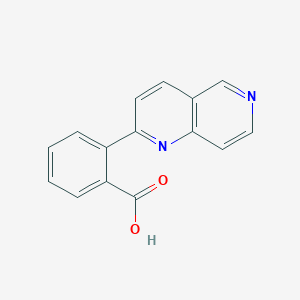
![4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid](/img/structure/B1302824.png)
![1-Acetyl-2,3-dihydro-n-[1-(2-phenylethyl)-piperidin-4-yl]-1h-indole-5-amine](/img/structure/B1302825.png)
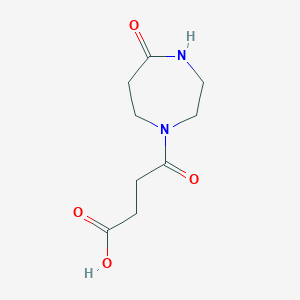
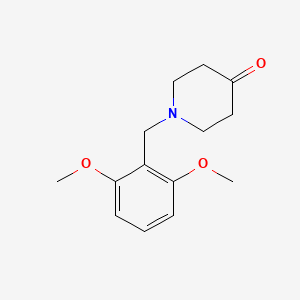
![7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid](/img/structure/B1302831.png)
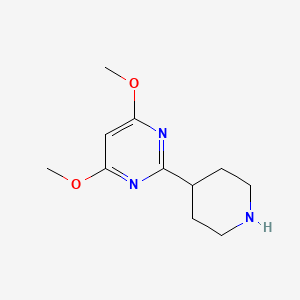


![4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine](/img/structure/B1302840.png)
